Acetyl-Tau Peptide (273-284) amide Trifluoroacetate

Description

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is an acetylated fragment of the Tau protein. This compound is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in inhibiting the aggregation of amyloid-beta peptides. The compound is often used as a model to investigate the interactions between amyloid-beta and Tau proteins .

Properties

IUPAC Name |

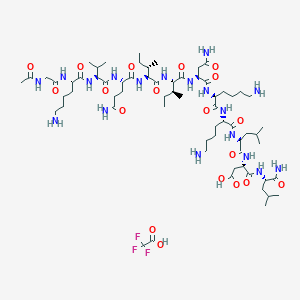

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H116N18O17.C2HF3O2/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4;3-2(4,5)1(6)7/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88);(H,6,7)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAMUZFPACIOAW-ZAXCWQNASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H117F3N18O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1523.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It is also involved in interactions with metal ions and lipid membranes, which are crucial in the context of amyloid-beta and Tau protein aggregation .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid, water, scavengers

Metal Ions: Zinc, copper, and iron ions are commonly studied in interactions with this peptide.

Major Products Formed

The major products formed from the reactions involving this compound are typically the peptide itself and its aggregates. The inhibition of amyloid-beta aggregation is a key outcome of these reactions .

Scientific Research Applications

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is extensively used in scientific research, particularly in the study of Alzheimer’s disease. Its applications include:

Neurodegenerative Disease Research: Investigating the interactions between amyloid-beta and Tau proteins, which are crucial in the pathology of Alzheimer’s disease.

Drug Development: Serving as a model compound for developing inhibitors of amyloid-beta aggregation.

Biophysical Studies: Examining the structural and functional properties of Tau protein fragments and their interactions with other biomolecules.

Mechanism of Action

The mechanism of action of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate involves its interaction with amyloid-beta peptides. By binding to amyloid-beta, it inhibits their aggregation, which is a hallmark of Alzheimer’s disease. The molecular targets include the amyloid-beta peptides and the Tau protein itself. The pathways involved are related to the aggregation and disaggregation of these proteins .

Comparison with Similar Compounds

Similar Compounds

- Acetyl-Tau Peptide (306-318) amide Trifluoroacetate

- Acetyl-Tau Peptide (396-411) amide Trifluoroacetate

- Acetyl-Tau Peptide (441-450) amide Trifluoroacetate

Uniqueness

Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is unique due to its specific sequence, which is critical for its interaction with amyloid-beta peptides. This specificity makes it a valuable tool in studying the cross-interaction between amyloid-beta and Tau proteins, providing insights into the mechanisms underlying Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.